N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-methylindole-3-carboxamide
Description
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-methylindole-3-carboxamide is a complex organic compound that features a thiazole ring and an indole moiety The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, while the indole moiety is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Properties
IUPAC Name |
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-methylindole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-3-11-8-17-15(21-11)9-18-16(20)13-10-19(2)14-7-5-4-6-12(13)14/h4-8,10H,3,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFXTOCCXSLCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CNC(=O)C2=CN(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-methylindole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and indole intermediates. One common method involves the reaction of 5-ethyl-1,3-thiazole-2-carbaldehyde with 1-methylindole-3-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-methylindole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiazole or indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole or indole derivatives, and various substituted analogs, depending on the specific reaction conditions .
Scientific Research Applications
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-methylindole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the bioactive nature of the thiazole and indole moieties.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-methylindole-3-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The indole moiety can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-methyl-1,3-thiazol-2-yl)methyl]-1-methylindole-3-carboxamide
- N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-ethylindole-3-carboxamide
- N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-methylindole-2-carboxamide
Uniqueness
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-methylindole-3-carboxamide is unique due to the specific substitution pattern on the thiazole and indole rings, which can significantly influence its chemical reactivity and biological activity. The presence of the ethyl group on the thiazole ring and the methyl group on the indole ring can enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
